Cas no 166739-13-5 (N-Boc-N-cyclohexylglycine)

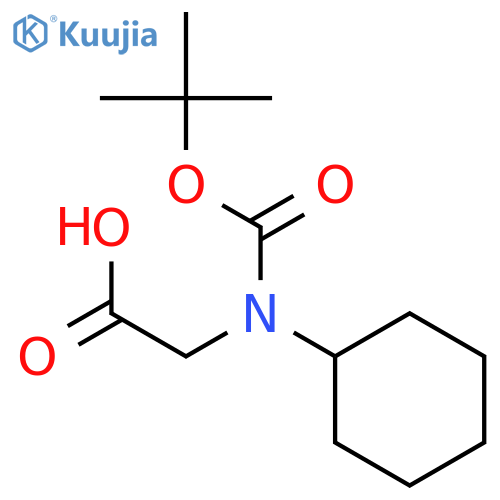

N-Boc-N-cyclohexylglycine structure

商品名:N-Boc-N-cyclohexylglycine

CAS番号:166739-13-5

MF:C13H23NO4

メガワット:257.3260242939

MDL:MFCD16620245

CID:1346827

PubChem ID:10563100

N-Boc-N-cyclohexylglycine 化学的及び物理的性質

名前と識別子

-

- Glycine, N-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]-

- N-Boc-N-cyclohexyl-glycine

- AS-19491

- AB6347

- [(TERT-BUTOXYCARBONYL)(CYCLOHEXYL)AMINO]ACETIC ACID

- N-tert-butoxycarbonyl-N-cyclohexylglycine

- N-(t-butyloxycarbonyl)cyclohexylglycine

- Boc-N-(cyclohexyl)glycine

- EN300-1071897

- 2-(Tert-butoxycarbonyl(cyclohexyl)amino)acetic acid

- BOC-CYCLOHEXYLGLYCINE

- 2-{[(tert-butoxy)carbonyl](cyclohexyl)amino}acetic acid

- 2-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic Acid

- N-(tert-butoxycarbonyl)-N-cyclohexylglycine

- 166739-13-5

- n-boc-n-cyclohexylglycine

- MFCD16620245

- SCHEMBL583649

- 2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid

- N-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]glycine

- N-tert-Butoxycarbonyl-DL-cyclohexylglycine

- 2-((tert-Butoxycarbonyl)(cyclohexyl)amino)aceticacid

- CS-0272782

- IDWHSUSIOBKSKI-UHFFFAOYSA-N

- DB-214237

- N-tert-Butoxycarbonylcyclohexylglycine

- N-Boc-N-cyclohexylglycine

-

- MDL: MFCD16620245

- インチ: InChI=1S/C13H23NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3,(H,15,16)

- InChIKey: IDWHSUSIOBKSKI-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N(CC(=O)O)C1CCCCC1

計算された属性

- せいみつぶんしりょう: 257.16279

- どういたいしつりょう: 257.16270821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 303

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

- PSA: 66.84

N-Boc-N-cyclohexylglycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B201215-10mg |

N-Boc-N-cyclohexylglycine |

166739-13-5 | 10mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B201215-50mg |

N-Boc-N-cyclohexylglycine |

166739-13-5 | 50mg |

$ 65.00 | 2022-06-07 | ||

| Chemenu | CM318174-5g |

2-((tert-Butoxycarbonyl)(cyclohexyl)amino)acetic acid |

166739-13-5 | 95% | 5g |

$597 | 2021-06-09 | |

| abcr | AB450832-1g |

N-Boc-N-cyclohexylglycine; . |

166739-13-5 | 1g |

€343.40 | 2025-02-14 | ||

| Enamine | EN300-1071897-0.05g |

2-{[(tert-butoxy)carbonyl](cyclohexyl)amino}acetic acid |

166739-13-5 | 95% | 0.05g |

$359.0 | 2023-10-28 | |

| Enamine | EN300-1071897-0.5g |

2-{[(tert-butoxy)carbonyl](cyclohexyl)amino}acetic acid |

166739-13-5 | 95% | 0.5g |

$410.0 | 2023-10-28 | |

| Enamine | EN300-1071897-1.0g |

2-{[(tert-butoxy)carbonyl](cyclohexyl)amino}acetic acid |

166739-13-5 | 1g |

$728.0 | 2023-06-10 | ||

| 1PlusChem | 1P00HZMI-1g |

Glycine, N-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]- |

166739-13-5 | 95% | 1g |

$235.00 | 2024-06-19 | |

| Aaron | AR00HZUU-100mg |

Glycine, N-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]- |

166739-13-5 | 95% | 100mg |

$16.00 | 2025-01-25 | |

| Aaron | AR00HZUU-10g |

Glycine, N-cyclohexyl-N-[(1,1-dimethylethoxy)carbonyl]- |

166739-13-5 | 95% | 10g |

$267.00 | 2025-01-25 |

N-Boc-N-cyclohexylglycine 関連文献

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Fred Wudl Energy Environ. Sci., 2013,6, 392-406

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

166739-13-5 (N-Boc-N-cyclohexylglycine) 関連製品

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:166739-13-5)N-Boc-N-cyclohexylglycine

清らかである:99%/99%/99%

はかる:5g/10g/25g

価格 ($):163.0/272.0/543.0